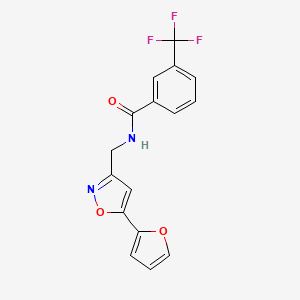
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H11F3N2O3 and its molecular weight is 336.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that combines a furan ring, an isoxazole moiety, and a trifluoromethyl group, which may contribute to its unique biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Isoxazole : Known for its pharmacological properties, often acting as a bioactive scaffold.
- Trifluoromethyl group : Enhances lipophilicity and influences metabolic stability.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, N-Heterocycles, which include isoxazole derivatives, have shown promise as antiviral agents by inhibiting viral replication mechanisms. The specific activity of this compound against various viruses has not been extensively documented yet, but its structural analogs have demonstrated efficacy against viral targets such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
Antimicrobial Activity
The antimicrobial potential of benzamide derivatives has been well-documented. Compounds structurally related to this compound have shown activity against a range of bacterial strains. For example, pyrrole benzamide derivatives displayed minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Staphylococcus aureus . This suggests that our compound may also possess antimicrobial properties worthy of investigation.
Anticancer Properties
Benzamides are known to exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. Preliminary studies on related compounds indicate that they can inhibit cell growth in various cancer cell lines . The potential for this compound to act similarly warrants further exploration.
Case Studies and Research Findings
- Antiviral Studies : A study investigating isoxazole derivatives found that certain compounds inhibited NS5B RNA polymerase with IC50 values below 35 μM . While direct data on our compound is lacking, it shares structural similarities with these active compounds.
- Antimicrobial Efficacy : A comprehensive overview of pyrrole benzamide derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that our compound may exhibit comparable activity.
- Cancer Cell Line Tests : Research on benzamide derivatives demonstrated their ability to inhibit cell proliferation in various cancer types, including breast and lung cancer . The specific effects of this compound on cancer cell lines remain to be studied but could reveal significant therapeutic potential.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)11-4-1-3-10(7-11)15(22)20-9-12-8-14(24-21-12)13-5-2-6-23-13/h1-8H,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSOYWPPKCZHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














